![molecular formula C11H7Cl2NO2S B1417220 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1094293-77-2](/img/structure/B1417220.png)
2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid
Overview
Description
2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 2,3-dichlorophenyl isothiocyanate with α-bromoacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, followed by the introduction of the acetic acid moiety. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid exhibits notable biological activities, including:
Case Studies and Research Findings
Several studies have explored the anticancer properties of thiazole derivatives similar to this compound:
- Evren et al. (2019) synthesized novel thiazole derivatives and tested them against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. Some compounds showed selective cytotoxicity with IC50 values indicating significant anticancer potential .
- Pyridine-Thiazole Hybrids : Recent investigations into pyridine-substituted thiazoles revealed compounds with improved anticancer efficacy compared to standard drugs like 5-fluorouracil. One hybrid exhibited an IC50 value of 5.71 μM against breast cancer cells, indicating enhanced therapeutic potential .
Comparative Analysis of Thiazole Derivatives
Compound Name | Structure | Notable Activity |
---|---|---|
2-Aminothiazole | Structure | Antimicrobial |
Thiazolidinedione | Structure | Antidiabetic |
Benzothiazole | Structure | Anticancer |
The unique dichlorophenyl substitution on the thiazole ring of this compound may enhance its lipophilicity and biological activity compared to other thiazole derivatives .
Mechanism of Action
The mechanism of action of 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the dichlorophenyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid
- 2-[2-(2,5-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid
- 2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid
Uniqueness
2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the thiazole ring also imparts distinct properties compared to other heterocyclic compounds.
Biological Activity
2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid is a synthetic compound belonging to the thiazole class of heterocyclic compounds. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H7Cl2NO2S
- CAS Number : 1094293-77-2
Biological Activity Overview
The biological activity of this compound encompasses various mechanisms affecting cellular processes and biochemical pathways. Key areas of activity include:
- Anti-inflammatory Effects :
- Antimicrobial Activity :
- Anticancer Potential :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with enzymes such as COX and acetylcholinesterase (AChE), which are critical in inflammatory and neurodegenerative processes respectively .
- Gene Expression Modulation : It influences gene expression related to inflammation and apoptosis, thereby impacting cellular metabolism and survival pathways.
Study 1: Antimicrobial Activity Assessment
In an investigation focused on the antimicrobial efficacy of thiazole derivatives, this compound was tested against several bacterial strains using microbroth dilution techniques. The results indicated significant antimicrobial activity with specific MIC values:
Pathogen | MIC (mg/L) |
---|---|
Staphylococcus epidermidis | 156 |
Candida albicans | 156 |
These findings suggest the compound's potential as an antimicrobial agent in clinical settings .
Study 2: Anti-inflammatory Properties
A study examining the anti-inflammatory effects noted that treatment with the compound significantly reduced edema in animal models of inflammation. The mechanism was linked to its ability to inhibit COX enzymes effectively.
Table 1: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted thioamides with monochloroacetic acid under alkaline conditions. Key steps include refluxing equimolar reactants in ethanol with catalytic acetic acid (4–6 hours), followed by solvent evaporation and purification via column chromatography. Yield optimization requires precise control of pH (alkali medium), temperature (80–100°C), and stoichiometric ratios. Thin-layer chromatography (TLC) is critical for monitoring reaction progress and confirming purity .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Structural elucidation relies on multi-spectral analysis:
- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-Cl stretches at 600–800 cm⁻¹).
- ¹H NMR confirms substituent integration (e.g., aromatic protons from the 2,3-dichlorophenyl group at δ 7.2–7.8 ppm, thiazole protons at δ 6.5–7.0 ppm).
- Elemental analysis validates empirical formulas (e.g., C, H, N, S, Cl percentages within ±0.3% of theoretical values).
Consistency across these methods is essential to confirm identity .
Q. What preliminary biological screening methods are used to assess antimicrobial activity?
- Methodological Answer : Standard assays include:
- Agar diffusion : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with zones of inhibition measured after 24–48 hours.
- MIC determination : Broth dilution to quantify minimum inhibitory concentrations (MIC ≤ 50 µg/mL indicates promising activity).
- Antifungal testing : Growth inhibition of C. albicans on Sabouraud dextrose agar.
Positive controls (e.g., ciprofloxacin, fluconazole) and solvent controls are mandatory to validate results .
Advanced Research Questions
Q. How can computational toxicity prediction models guide the design of safer derivatives?
- Methodological Answer : Tools like TEST (Toxicity Estimation Software Tool) or ADMET Predictor® simulate acute toxicity (e.g., LD₅₀, hepatotoxicity) based on QSAR models. For example, electron-withdrawing groups (e.g., Cl) on the phenyl ring may reduce metabolic activation, lowering hepatotoxicity risks. Experimental validation via in vitro cytotoxicity assays (e.g., HepG2 cell viability) and in vivo murine models is required to confirm predictions .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies often arise from unmodeled solvent effects or protein-ligand dynamics. Mitigation strategies include:
- Molecular dynamics (MD) simulations : To assess binding stability in aqueous environments (e.g., GROMACS or AMBER).
- Docking refinement : Using flexible-receptor algorithms (e.g., AutoDock Vina) to account for induced-fit interactions.
- Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
Cross-referencing with crystallographic data (e.g., PDB entries for homologous targets) enhances reliability .
Q. How can the thiazole-acetic acid scaffold be modified to enhance metabolic stability without compromising activity?
- Methodological Answer : Rational modifications include:
- Bioisosteric replacement : Substituting the acetic acid moiety with a tetrazole or sulfonamide group to resist esterase cleavage.
- Ring halogenation : Introducing fluorine at the 5-position of the thiazole to block cytochrome P450-mediated oxidation.
- Prodrug design : Esterifying the carboxylic acid to improve bioavailability, with enzymatic hydrolysis in vivo.
Stability is assessed via simulated gastric fluid (SGF) and liver microsome assays .
Q. What advanced separation techniques are optimal for purifying structurally similar derivatives?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water:acetonitrile + 0.1% TFA) achieves baseline separation. For scale-up, centrifugal partition chromatography (CPC) or simulated moving bed (SMB) systems improve throughput. Purity is confirmed via LC-MS (ESI+) with <1% impurity thresholds .
Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring increase the electrophilicity of the thiazole’s C4 position, accelerating reactions with amines or alkoxides. Hammett substituent constants (σₚ) correlate with reaction rates: a linear free-energy relationship (LFER) plot of log(k) vs. σₚ provides mechanistic insights. Kinetic studies (e.g., stopped-flow UV-Vis) quantify rate constants under varying conditions .
Q. Data Contradiction Analysis
Q. How to address discrepancies between predicted and observed NMR chemical shifts?
- Methodological Answer : Discrepancies often stem from solvent effects or conformational averaging. Solutions include:
- DFT calculations : Using Gaussian or ORCA with the IEFPCM solvent model to simulate shifts in DMSO-d₆ or CDCl₃.
- Variable-temperature NMR : To identify dynamic processes (e.g., ring flipping) that average signals.
- NOESY/ROESY : Detecting through-space correlations to confirm spatial arrangements .
Q. Why might antimicrobial activity vary significantly across structurally analogous derivatives?
- Methodological Answer : Variations arise from differences in:
- Lipophilicity : LogP values influence membrane penetration (measured via shake-flask method).
- Target affinity : Molecular docking against essential enzymes (e.g., dihydrofolate reductase) identifies key interactions.
- Resistance mechanisms : Efflux pump activity (e.g., mexAB-oprM in P. aeruginosa) assessed via ethidium bromide accumulation assays.
Structure-activity relationship (SAR) models integrate these factors to prioritize derivatives .
Q. Experimental Design Considerations
Q. What in vitro models best predict in vivo pharmacokinetics for this compound?
- Methodological Answer : A tiered approach is recommended:
- Caco-2 permeability : To estimate intestinal absorption (apparent permeability >1×10⁻⁶ cm/s indicates good bioavailability).
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction (fu >5% is desirable).
- Metabolic stability : Human liver microsomes (HLM) or hepatocytes to calculate intrinsic clearance (CLint <15 µL/min/mg suggests low hepatic extraction).
PBPK modeling (e.g., GastroPlus®) integrates these data to simulate plasma profiles .
Q. How to design a SAR study balancing synthetic feasibility and pharmacological relevance?
- Methodological Answer : Prioritize derivatives via:
- Fragment-based design : Focus on modifying one substituent (e.g., phenyl ring halogens) while keeping the core intact.
- Parallel synthesis : Use automated liquid handlers to generate 20–50 analogs in 96-well plates.
- High-throughput screening (HTS) : Test all analogs against a panel of targets (e.g., kinases, GPCRs) to identify off-target effects early.
Statistical tools (e.g., PCA or PLS regression) correlate structural features with activity .
Properties
IUPAC Name |
2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2S/c12-8-3-1-2-7(10(8)13)11-14-6(5-17-11)4-9(15)16/h1-3,5H,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKQYIRJKQFPBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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